REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[Cl:9][C:10]1[CH:11]=[C:12]2[C:20](=[O:21])[C:19]3[CH:22]=[C:23]([CH2:26][S:27](N(C)C4C=CC=CC=4)(=[O:29])=[O:28])[CH:24]=[CH:25][C:18]=3[CH:17]=[CH:16][C:13]2=[N:14][CH:15]=1.C(=O)([O-])O.[Na+]>CN1CCCC1=O>[Cl:9][C:10]1[CH:11]=[C:12]2[C:20](=[O:21])[C:19]3[CH:22]=[C:23]([CH2:26][S:27]([NH:1][CH2:2][C:3]4[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=4)(=[O:29])=[O:28])[CH:24]=[CH:25][C:18]=3[CH:17]=[CH:16][C:13]2=[N:14][CH:15]=1 |f:2.3|
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Name
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|
Quantity
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55.9 mL
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Type
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reactant
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Smiles
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NCC1=NC=CC=C1
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Name
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|
Quantity
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51.6 g
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Type
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reactant
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Smiles
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ClC=1C=C2C(=NC1)C=CC1=C(C2=O)C=C(C=C1)CS(=O)(=O)N(C1=CC=CC=C1)C
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Name
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|
Quantity
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1214 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Name
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|
Quantity
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3 L
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Name
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ice water
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Quantity
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500 mL
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Type
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reactant
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Smiles
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Control Type
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UNSPECIFIED
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Setpoint
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132.5 (± 2.5) °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was then cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×500 mL)
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Type
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CUSTOM
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Details
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The combined organics were dried over anhydrous Na2 SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography on silica gel (EtOAc/Hexanes gradient)
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Name
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Type
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product
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Smiles
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ClC=1C=C2C(=NC1)C=CC1=C(C2=O)C=C(C=C1)CS(=O)(=O)NCC1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |